molecular formula C28H20N2O3S B11684383 7-[(4-methoxyphenyl)amino]-3-methyl-8H-naphtho[2,3-a]phenothiazine-8,13(14H)-dione

7-[(4-methoxyphenyl)amino]-3-methyl-8H-naphtho[2,3-a]phenothiazine-8,13(14H)-dione

Cat. No.: B11684383
M. Wt: 464.5 g/mol
InChI Key: KIZQAADLVSJGAZ-UHFFFAOYSA-N
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Description

7-[(4-METHOXYPHENYL)AMINO]-3-METHYL-13,14-DIHYDRO-8H-5-THIA-14-AZAPENTAPHENE-8,13-DIONE is a complex organic compound that features a unique structure incorporating a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-METHOXYPHENYL)AMINO]-3-METHYL-13,14-DIHYDRO-8H-5-THIA-14-AZAPENTAPHENE-8,13-DIONE typically involves multi-step organic reactions. One common method includes the use of Schiff base reduction routes, where primary amines are alkylated and reduced using catalysts such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) . These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-[(4-METHOXYPHENYL)AMINO]-3-METHYL-13,14-DIHYDRO-8H-5-THIA-14-AZAPENTAPHENE-8,13-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

7-[(4-METHOXYPHENYL)AMINO]-3-METHYL-13,14-DIHYDRO-8H-5-THIA-14-AZAPENTAPHENE-8,13-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-[(4-METHOXYPHENYL)AMINO]-3-METHYL-13,14-DIHYDRO-8H-5-THIA-14-AZAPENTAPHENE-8,13-DIONE involves its interaction with various molecular targets and pathways. The thiazole ring in its structure allows it to participate in electron transfer reactions, which can modulate biochemical pathways and enzyme activities . This compound may also interact with cellular receptors, influencing signal transduction and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(4-METHOXYPHENYL)AMINO]-3-METHYL-13,14-DIHYDRO-8H-5-THIA-14-AZAPENTAPHENE-8,13-DIONE is unique due to its specific structural features, including the thiazole ring and methoxyphenyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H20N2O3S

Molecular Weight

464.5 g/mol

IUPAC Name

7-(4-methoxyanilino)-3-methyl-14H-naphtho[3,2-a]phenothiazine-8,13-dione

InChI

InChI=1S/C28H20N2O3S/c1-15-7-12-20-22(13-15)34-23-14-21(29-16-8-10-17(33-2)11-9-16)24-25(26(23)30-20)28(32)19-6-4-3-5-18(19)27(24)31/h3-14,29-30H,1-2H3

InChI Key

KIZQAADLVSJGAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C(S2)C=C(C4=C3C(=O)C5=CC=CC=C5C4=O)NC6=CC=C(C=C6)OC

Origin of Product

United States

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